molecular formula C17H21ClN4O4S B10944590 N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10944590
M. Wt: 412.9 g/mol
InChI Key: UYZIEWFABOYZER-UHFFFAOYSA-N
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Description

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenoxy group, a pyrazole ring, and a piperidine carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chlorophenoxy group, and the attachment of the piperidine carboxamide moiety. Common reagents used in these reactions include chlorophenol, pyrazole derivatives, and piperidine carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenoxy)-N-methyl-1-propanamine: A compound with a similar chlorophenoxy group but different overall structure and properties.

    Indole derivatives: Compounds containing an indole ring, which may share some biological activities with the pyrazole-containing compound.

Uniqueness

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H21ClN4O4S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H21ClN4O4S/c1-27(24,25)22-7-5-13(6-8-22)17(23)20-15-10-19-21(11-15)12-26-16-4-2-3-14(18)9-16/h2-4,9-11,13H,5-8,12H2,1H3,(H,20,23)

InChI Key

UYZIEWFABOYZER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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